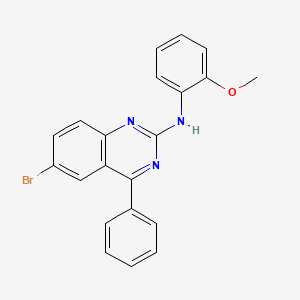
6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is a chemical compound that belongs to the quinazoline family. It has been found to exhibit a wide range of biological activities, making it an important compound for scientific research.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of quinazoline derivatives, including compounds similar to 6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine, often involves multi-step reactions that highlight the versatility and reactivity of these molecules. A notable study by Sirisoma et al. (2009) on the synthesis of quinazoline derivatives as potent apoptosis inducers demonstrates the complex synthetic routes employed to obtain these compounds, which show significant anticancer properties and blood-brain barrier penetration (Sirisoma et al., 2009). Similarly, the preparation and structural elucidation of N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide by Cai Zhi (2010) showcases the detailed characterization of quinazoline derivatives, providing insights into their structural aspects and potential for further chemical modifications (Cai Zhi, 2010).
Antimicrobial and Anticancer Activities
Quinazoline derivatives have been extensively studied for their biological activities, especially their antimicrobial and anticancer potentials. The work of Thomas et al. (2010) on the design, synthesis, and evaluation of quinoline derivatives carrying 1,2,3-triazole moiety demonstrates the antimicrobial effectiveness of these compounds, suggesting their use in developing new antibacterial and antifungal agents (Thomas et al., 2010). Another example is the synthesis and evaluation of novel F-18 labeled 4-aminoquinazoline derivatives by Chen et al. (2012), which were explored as potential PET imaging agents for tumor detection, illustrating the compound's role in medical diagnostics (Chen et al., 2012).
Propriétés
IUPAC Name |
6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O/c1-26-19-10-6-5-9-18(19)24-21-23-17-12-11-15(22)13-16(17)20(25-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPGEVDEPWGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

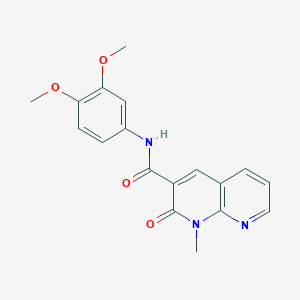

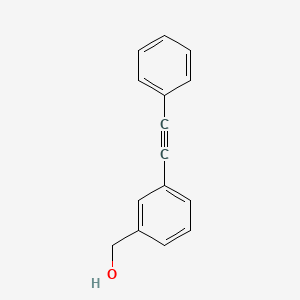
![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)
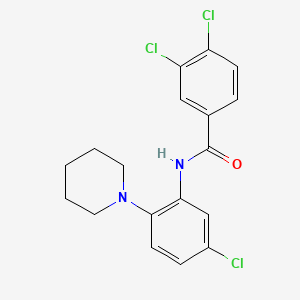
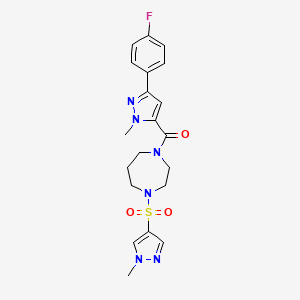
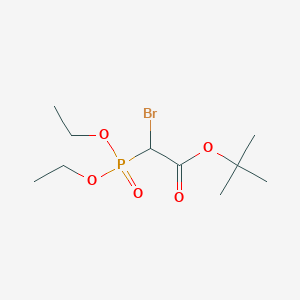
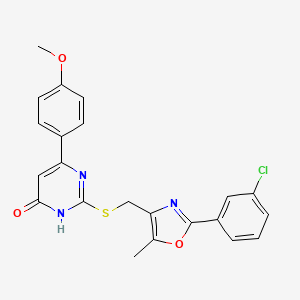
![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
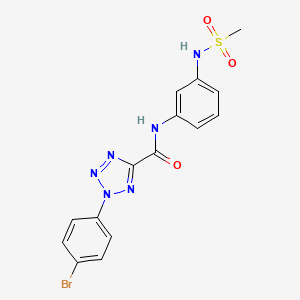
![5-(3-chlorobenzyl)-8-fluoro-3-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2938711.png)
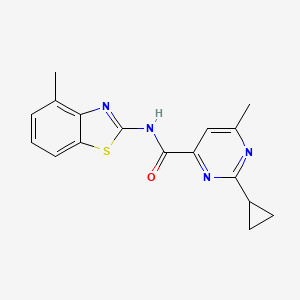
![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)
![ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2938714.png)